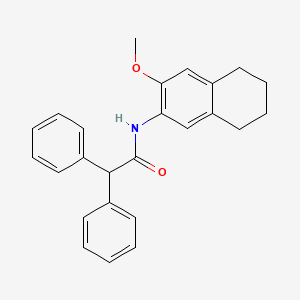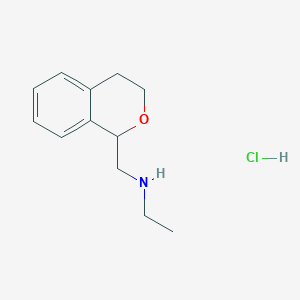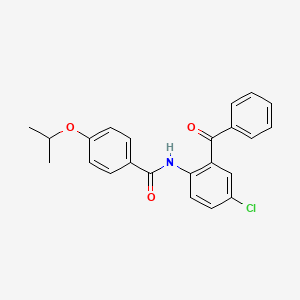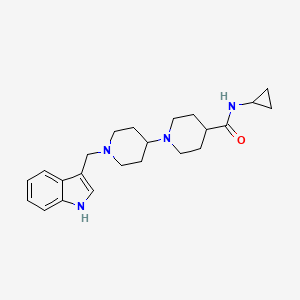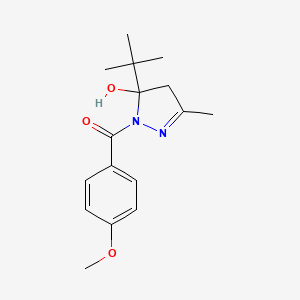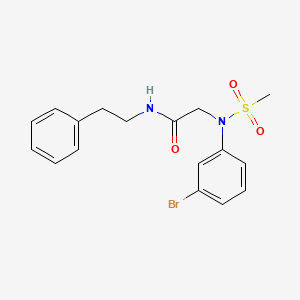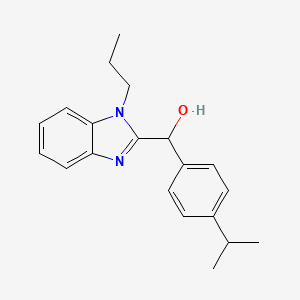
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as IPPB, is a chemical compound that has gained significant attention in scientific research. IPPB is a benzimidazole derivative that has been synthesized for its potential use as a therapeutic agent due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have various biochemical and physiological effects. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol.
Future Directions
There are several future directions for research on (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has shown promising results in preclinical studies for its potential use in treating various diseases. Its unique pharmacological properties make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol have been discussed in this paper.
Synthesis Methods
The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves the condensation of 4-isopropylphenyl acetic acid with 1-propyl-1H-benzimidazole-2-carboxaldehyde in the presence of a reducing agent. The final product is obtained by crystallization and purification. The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to achieve high yields and purity.
Scientific Research Applications
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-propan-2-ylphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-13-22-18-8-6-5-7-17(18)21-20(22)19(23)16-11-9-15(10-12-16)14(2)3/h5-12,14,19,23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZICEIDZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(propan-2-yl)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
![2-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5111306.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
